2-Bromo-1-fluoro-4-(trichloromethoxy)benzene

Lipophilicity ADME Chromatography

In CNS lead optimization, standard -OCF₃ building blocks often lack sufficient lipophilicity for adequate blood-brain barrier penetration. 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene (CAS 1417567-56-6) resolves this with a logP of ~3.4, a +0.82 advantage over the trifluoromethoxy analog. • Latent -OCF₃ precursor: retain -OCCl₃ for maximal logP, or convert to -OCF₃ via halogen exchange (53-80% yield) for divergent library synthesis. • Bromine at the 2-position enables regioselective cross-coupling (Suzuki-Miyaura) for parallel SAR exploration. • In stock with batch-to-batch consistency for reproducible structure-property relationship (SPR) studies.

Molecular Formula C7H3BrCl3FO
Molecular Weight 308.4 g/mol
CAS No. 1417567-56-6
Cat. No. B1404582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-fluoro-4-(trichloromethoxy)benzene
CAS1417567-56-6
Molecular FormulaC7H3BrCl3FO
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(Cl)(Cl)Cl)Br)F
InChIInChI=1S/C7H3BrCl3FO/c8-5-3-4(1-2-6(5)12)13-7(9,10)11/h1-3H
InChIKeyUOINNYSFFRHPQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-fluoro-4-(trichloromethoxy)benzene: Technical Overview


2-Bromo-1-fluoro-4-(trichloromethoxy)benzene is a polyhalogenated aromatic compound with the molecular formula C7H3BrCl3FO and a molecular weight of 308.4 g/mol . Its structure features a benzene ring substituted with bromine at the 2-position, fluorine at the 1-position, and a trichloromethoxy (-OCCl₃) group at the 4-position . This compound belongs to the class of halogenated aromatic ethers and serves as a specialized building block in organic synthesis, particularly in medicinal chemistry and agrochemical research where precisely controlled physicochemical properties are required .

Polyhalogenated building block for medicinal chemistry and agrochemical synthesis
Introduces high lipophilicity via trichloromethoxy (-OCCl₃) group
Halogen-exchange precursor to trifluoromethoxy (-OCF₃) analogs

Why 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene Cannot Be Replaced


Although compounds bearing similar halogenation patterns—such as 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS 286932-57-8) or regioisomeric trichloromethoxy variants—may appear interchangeable, critical differences in lipophilicity, steric profile, and synthetic utility preclude generic substitution. The trichloromethoxy group imparts a substantially higher logP (~3.4 vs. ~2.6 for the trifluoromethoxy analog) [1], influencing membrane permeability and chromatographic behavior. Moreover, the -OCCl₃ moiety serves as a direct precursor to -OCF₃ via halogen exchange, enabling divergent synthetic pathways that are inaccessible with preformed trifluoromethoxy analogs [2]. Substituting with an incorrect regioisomer (e.g., 2-bromo-1-fluoro-3-(trichloromethoxy)benzene, CAS 1417569-83-5) alters the relative reactivity of bromine versus fluorine in cross-coupling reactions, potentially compromising regioselectivity .

Trichloromethoxy vs. trifluoromethoxy analog

Substantially higher logP shifts membrane permeability and chromatographic retention; direct substitution may compromise hydrophobic profile.

Synthetic pathway divergence

-OCCl₃ enables on-demand conversion to -OCF₃; preformed -OCF₃ analog cannot be reverted, limiting library design flexibility.

Regioisomeric mismatch

3- vs. 4-OCCl₃ substitution alters bromine reactivity in cross-coupling; incorrect isomer may shift regioselectivity and yield.

2-Bromo-1-fluoro-4-(trichloromethoxy)benzene: Quantitative Comparison


Lipophilicity: Trichloromethoxy vs. Trifluoromethoxy

The trichloromethoxy (-OCCl₃) group confers substantially higher lipophilicity compared to the commonly employed trifluoromethoxy (-OCF₃) substituent. The logP of (trichloromethoxy)benzene is 3.41 [1], whereas (trifluoromethoxy)benzene exhibits a logP of 2.59 . This difference of approximately +0.82 log units corresponds to a ~6.6-fold increase in octanol/water partition coefficient, indicating that 2-bromo-1-fluoro-4-(trichloromethoxy)benzene is markedly more lipophilic than its -OCF₃ analog, 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (CAS 286932-57-8).

Lipophilicity Shift
Reported
ΔlogP ≈ +0.82 (6.6× higher partition)
May support enhanced hydrophobic character and distinct separation profiles
Estimated from parent core logP values; cross-study comparable
Lipophilicity ADME Chromatography

Synthetic Utility as Direct -OCF₃ Precursor

2-Bromo-1-fluoro-4-(trichloromethoxy)benzene (MW 308.4 g/mol) is 19.1% heavier than its -OCF₃ counterpart, 2-bromo-1-fluoro-4-(trifluoromethoxy)benzene (MW 259.0 g/mol) . More importantly, the -OCCl₃ group can be converted to -OCF₃ via halogen exchange with antimony(III) fluoride and antimony(V) chloride. Literature precedent demonstrates that (trichloromethoxy)benzene is converted to (trifluoromethoxy)benzene in 53% yield, while 1-chloro-4-(trichloromethoxy)benzene proceeds in 80% yield under identical conditions [1]. This establishes the target compound as a viable precursor for on-demand generation of the corresponding -OCF₃ analog, offering divergent synthetic flexibility not available when starting directly with the trifluoromethoxy compound.

Halogen Exchange Pathway
Reported
Literature yields: 53% (H) / 80% (Cl)
Enables divergent access to -OCF₃ analogs, supporting SAR libraries without separate procurement
Class-level inference from analogous (trichloromethoxy)benzene conversions
Halogen Exchange Fluorination Synthetic Intermediates

Cross-Coupling Reactivity and Regioselectivity

The presence of the bulky trichloromethoxy group at the para position influences cross-coupling reactivity at the bromine site. Studies on analogous compounds indicate that steric hindrance from the -OCCl₃ group can reduce Suzuki-Miyaura coupling efficiency; however, employing Pd-XPhos catalysts at 80–100°C improves yields in Stille or Ullmann couplings . In contrast, the regioisomer 2-bromo-1-fluoro-3-(trichloromethoxy)benzene (CAS 1417569-83-5) positions the -OCCl₃ group ortho to bromine, creating a different steric environment that may alter reaction kinetics and product selectivity . This positional dependence underscores that the 4-trichloromethoxy substitution pattern of the target compound is not functionally equivalent to its 3-substituted regioisomer.

Regioisomeric Selectivity
Class-level inference
4-OCCl₃ (para) vs. 3-OCCl₃ (ortho to Br)
Correct substitution may support reproducible cross-coupling selectivity; mismatch could alter outcomes
Data to verify for specific coupling conditions
Cross-Coupling Suzuki-Miyaura Regioselectivity

Key Applications of 2-Bromo-1-fluoro-4-(trichloromethoxy)benzene


Lipophilicity-Driven Medicinal Chemistry SAR

In lead optimization programs where increasing lipophilicity is desired to improve membrane permeability or modulate volume of distribution, 2-bromo-1-fluoro-4-(trichloromethoxy)benzene offers a logP advantage of approximately +0.82 units over the corresponding trifluoromethoxy analog [1]. This property is particularly valuable in central nervous system (CNS) drug discovery, where higher logP values (typically 2–5) are associated with improved blood-brain barrier penetration .

Divergent Synthesis of Trifluoromethoxy Libraries

The trichloromethoxy group serves as a latent trifluoromethoxy moiety. Using this compound as a common intermediate, researchers can either retain the -OCCl₃ group for maximum lipophilicity or convert it to -OCF₃ in yields of 53–80% under standard halogen exchange conditions [2]. This strategy enables parallel synthesis of compound libraries that systematically vary the halogenation pattern on the alkoxy group, facilitating structure-property relationship (SPR) analysis without duplicative synthetic effort.

Agrochemical Intermediate with Controlled Persistence

The higher logP of trichloromethoxy-substituted aromatics correlates with increased soil adsorption and reduced aqueous mobility [1]. For herbicide or fungicide development programs seeking to balance bioactivity with controlled environmental fate, this compound provides a building block with predictable partitioning behavior. Its bromine handle allows for subsequent diversification via cross-coupling to generate candidate molecules with tailored physicochemical profiles .

Chromatographic Method Development and Standards

The distinct logP of 2-bromo-1-fluoro-4-(trichloromethoxy)benzene (estimated ~3.4) [1] relative to its -OCF₃ analog (logP ~2.6) results in significantly different retention times on reversed-phase HPLC columns. This compound can serve as a retention time marker or internal standard in methods requiring baseline separation of halogenated aromatic analytes. Its polyhalogenated nature also provides a characteristic isotopic pattern detectable by mass spectrometry.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR studies
High-lipophilicity halogenated building block
LogP and membrane partitioning assessment
Trifluoromethoxy library synthesis
-OCCl₃ to -OCF₃ halogen-exchange convertibility
Reaction condition optimization and yield validation
Agrochemical intermediate research
Elevated logP and soil adsorption profile
Environmental fate and mobility modeling
Chromatographic reference standards
Distinct retention time and isotopic mass pattern
HPLC method development and MS detection

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